molecular formula C8H10O2S B13385457 Methyl 2-(2-methylthiophen-3-yl)acetate

Methyl 2-(2-methylthiophen-3-yl)acetate

Cat. No.: B13385457
M. Wt: 170.23 g/mol
InChI Key: PZSMKSQEAGDUSQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylthiophen-3-yl)acetate is an organic compound featuring a thiophene ring substituted with a methyl group at the 2-position and an acetoxy group at the 3-position. Thiophene-based esters are of significant interest in pharmaceutical and materials chemistry due to their electronic properties and versatility in forming supramolecular interactions .

Properties

IUPAC Name

methyl 2-(2-methylthiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6-7(3-4-11-6)5-8(9)10-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMKSQEAGDUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(thiophen-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(thiophen-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the oxidative coupling polymerization of thiophene derivatives. For example, methyl 2-(thiophen-3-yl)acetate can be synthesized using oxidative coupling polymerization in chloroform with ferric chloride (FeCl3) as the oxidizing agent .

Industrial Production Methods

Industrial production of methyl 2-(thiophen-3-yl)acetate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Methyl 2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(thiophen-3-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 2-thienyl acetate (CAS 19432-68-9)
  • Molecular Formula : C₇H₈O₂S vs. C₈H₁₀O₂S for the target compound.
  • The molecular weight difference (156.2 g/mol vs. ~170.2 g/mol) may influence volatility and solubility .
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
  • Structure : Phenyl ring substituted with an ethyl acetoacetate group.
  • Key Differences : Replacement of thiophene with a phenyl ring alters electronic properties (e.g., aromaticity and π-π stacking capacity). The ethyl ester group increases hydrophobicity compared to the methyl ester in the target compound. This derivative is used in synthesizing amphetamine precursors, highlighting how aromatic ring choice impacts biological activity .
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate (CAS 103324-26-1)
  • Structure : A phenyl ring with hydroxyl and methoxy substituents.
  • Key Differences: Polar hydroxyl and methoxy groups enhance hydrogen-bonding capacity, contrasting with the non-polar thiophene ring. This compound’s solubility in polar solvents (e.g., water) is likely higher than that of thiophene-based esters .
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate (CAS 159783-10-5)
  • Structure : A dihydrobenzo[b]thiophene fused ring system with methoxy and ethyl ester groups.
  • The methoxy group introduces additional hydrogen-bonding sites, influencing supramolecular assembly .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 2-(2-methylthiophen-3-yl)acetate ~170.2 Thiophene, methyl, methyl ester Moderate hydrophobicity; planar for π-π interactions
Methyl 2-thienyl acetate 156.2 Thiophene, methyl ester Higher volatility due to lower molecular weight
Ethyl 2-phenylacetoacetate 206.2 Phenyl, ethyl ester, ketone Used in illicit drug synthesis; keto-enol tautomerism
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate 196.2 Phenolic OH, methoxy, methyl ester Enhanced solubility in polar solvents
  • Reactivity : Thiophene-based esters (e.g., Methyl 2-thienyl acetate) undergo electrophilic substitution at the α-positions of the thiophene ring, whereas phenyl analogs (e.g., Ethyl 2-phenylacetoacetate) participate in Friedel-Crafts alkylation. The methyl group in the target compound may sterically hinder reactions at the 2-position .

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